molecular formula C13H13N5S6 B12604337 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 650636-33-2

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B12604337
CAS No.: 650636-33-2
M. Wt: 431.7 g/mol
InChI Key: MMGJKSBDVMFLEH-UHFFFAOYSA-N
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Description

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is primarily related to its ability to interact with metal ions and biological targets. The thiadiazole groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic or biological activity. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the presence of thiadiazole groups, which impart distinct chemical and biological properties. The sulfur atoms in the thiadiazole rings can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

650636-33-2

Molecular Formula

C13H13N5S6

Molecular Weight

431.7 g/mol

IUPAC Name

2-methylsulfanyl-5-[[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C13H13N5S6/c1-19-10-15-17-12(23-10)21-6-8-4-3-5-9(14-8)7-22-13-18-16-11(20-2)24-13/h3-5H,6-7H2,1-2H3

InChI Key

MMGJKSBDVMFLEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)SC

Origin of Product

United States

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